molecular formula C9H5IN4 B13360137 (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile

(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile

Cat. No.: B13360137
M. Wt: 296.07 g/mol
InChI Key: AQEMUPUSXROCGX-OWOJBTEDSA-N
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Description

(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of an iodo-substituted triazolopyridine ring system attached to an acrylonitrile moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Acrylonitrile Substitution: The final step involves the coupling of the iodinated triazolopyridine with acrylonitrile. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions to form new carbon-carbon bonds.

    Oxidation and Reduction: The triazolopyridine ring can undergo oxidation or reduction under suitable conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly employed.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or amino derivatives, while cross-coupling reactions can produce various biaryl or alkyne-linked compounds.

Scientific Research Applications

(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
  • (E)-3-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile
  • (E)-3-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile

Uniqueness

The presence of the iodine atom in (E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile imparts unique electronic and steric properties compared to its bromo, chloro, and fluoro analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C9H5IN4

Molecular Weight

296.07 g/mol

IUPAC Name

(E)-3-(6-iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)prop-2-enenitrile

InChI

InChI=1S/C9H5IN4/c10-7-3-4-9-12-6-13-14(9)8(7)2-1-5-11/h1-4,6H/b2-1+

InChI Key

AQEMUPUSXROCGX-OWOJBTEDSA-N

Isomeric SMILES

C1=CC2=NC=NN2C(=C1I)/C=C/C#N

Canonical SMILES

C1=CC2=NC=NN2C(=C1I)C=CC#N

Origin of Product

United States

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